(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
171596-14-8
VCID:
VC20911017
InChI:
InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1
SMILES:
C1C2C(O2)C(C=C1C(=O)O)O
Molecular Formula:
C7H8O4
Molecular Weight:
156.14 g/mol
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
CAS No.: 171596-14-8
Cat. No.: VC20911017
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171596-14-8 |
|---|---|
| Molecular Formula | C7H8O4 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1 |
| Standard InChI Key | FDFYOUAXVFBEGC-JKUQZMGJSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](O2)[C@H](C=C1C(=O)O)O |
| SMILES | C1C2C(O2)C(C=C1C(=O)O)O |
| Canonical SMILES | C1C2C(O2)C(C=C1C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator